molecular formula C13H9N5O6 B15044416 Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone CAS No. 2571-09-7

Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone

Cat. No.: B15044416
CAS No.: 2571-09-7
M. Wt: 331.24 g/mol
InChI Key: KUCJIFOCYPORBJ-RIYZIHGNSA-N
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Description

Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone: is an organic compound with the molecular formula C13H10N4O4. It is a derivative of benzaldehyde and is characterized by the presence of nitro groups and a hydrazone functional group. This compound is often used in chemical analysis and research due to its unique properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone typically involves the condensation reaction between m-nitrobenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the hydrazone bond. The reaction mixture is then heated to promote the condensation process, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted benzaldehyde derivatives, amino derivatives, and other functionalized compounds .

Scientific Research Applications

Chemistry: In chemistry, Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone is used as a reagent for the detection and analysis of carbonyl compounds. It forms stable hydrazones with aldehydes and ketones, which can be easily analyzed using chromatographic techniques .

Biology and Medicine: The compound is used in biological research to study enzyme activities and metabolic pathways involving carbonyl compounds. It is also used in the development of diagnostic assays for detecting specific biomolecules .

Industry: In the industrial sector, this compound is used in the synthesis of dyes, pharmaceuticals, and agrochemicals. Its unique reactivity makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone involves nucleophilic addition to the carbonyl group of aldehydes and ketones, followed by the elimination of water to form a stable hydrazone. This reaction is facilitated by the electron-withdrawing nitro groups, which enhance the reactivity of the hydrazone .

Comparison with Similar Compounds

  • Benzaldehyde, 2-methyl-, (2,4-dinitrophenyl)hydrazone
  • Benzaldehyde, 4-methoxy-, (2,4-dinitrophenyl)hydrazone
  • Benzaldehyde, 2-nitro-, (2,4-dinitrophenyl)hydrazone

Uniqueness: Benzaldehyde, m-nitro-, (2,4-dinitrophenyl)hydrazone is unique due to the presence of the m-nitro group, which significantly influences its chemical reactivity and stability. The m-nitro group enhances the electron-withdrawing effect, making the compound more reactive in nucleophilic addition reactions compared to its analogs .

Properties

CAS No.

2571-09-7

Molecular Formula

C13H9N5O6

Molecular Weight

331.24 g/mol

IUPAC Name

2,4-dinitro-N-[(E)-(3-nitrophenyl)methylideneamino]aniline

InChI

InChI=1S/C13H9N5O6/c19-16(20)10-3-1-2-9(6-10)8-14-15-12-5-4-11(17(21)22)7-13(12)18(23)24/h1-8,15H/b14-8+

InChI Key

KUCJIFOCYPORBJ-RIYZIHGNSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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